molecular formula C6H14N2O2S B1464497 N-methyl-1-pyrrolidin-2-ylmethanesulfonamide CAS No. 1249539-31-8

N-methyl-1-pyrrolidin-2-ylmethanesulfonamide

Cat. No.: B1464497
CAS No.: 1249539-31-8
M. Wt: 178.26 g/mol
InChI Key: CFLKEXMTOKBOPQ-UHFFFAOYSA-N
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Description

N-methyl-1-pyrrolidin-2-ylmethanesulfonamide is a useful research compound. Its molecular formula is C6H14N2O2S and its molecular weight is 178.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-methyl-1-pyrrolidin-2-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-7-11(9,10)5-6-3-2-4-8-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLKEXMTOKBOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-1-pyrrolidin-2-ylmethanesulfonamide (also known as NMP) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of NMP, focusing on its mechanisms, efficacy in various models, and structure-activity relationships (SAR).

Overview of this compound

NMP is a sulfonamide derivative characterized by its pyrrolidine ring structure. Its unique molecular configuration contributes to its biological properties, making it a subject of interest in drug development.

NMP exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : NMP has been shown to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
  • Anti-inflammatory Properties : The compound demonstrates significant anti-inflammatory effects, as evidenced by studies showing its ability to modulate inflammatory pathways in vitro and in vivo.

Antiviral Activity

Research indicates that certain derivatives of NMP possess antiviral properties. For instance, compounds similar to NMP have been shown to inhibit the fusion of respiratory syncytial virus (RSV) with host cell membranes, suggesting potential use in treating viral infections .

Anti-inflammatory Effects

NMP has been studied for its anti-inflammatory effects in mouse models. It was observed to reduce disease progression in models of atherosclerosis by enhancing the expression of the transcription factor KLF2, which plays a crucial role in regulating inflammation .

Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted on NMP and its analogues. These studies reveal that modifications to the pyrrolidine ring and sulfonamide group can significantly affect the compound's potency and selectivity against various biological targets .

Compound StructureBiological ActivityIC50 Value
NMPAnti-inflammatory300 nM
Analogue 1Antiviral75 RSV isolates

Case Studies

  • Atherosclerosis Model : In a study involving C57BL/6 mice, NMP was administered at varying doses (25, 125, and 250 mg/kg). Results showed a dose-dependent increase in KLF2 expression and a corresponding decrease in inflammatory markers such as VCAM-1 and IL-6 .
  • Viral Infection Study : A derivative of NMP was tested against RSV clinical isolates, demonstrating potent antiviral activity with an IC50 value indicating effective inhibition at low concentrations .

Scientific Research Applications

Drug Development

N-Methyl-1-pyrrolidin-2-ylmethanesulfonamide serves as an important intermediate in drug synthesis. It is used to enhance the solubility and bioavailability of various pharmaceutical compounds. Its ability to form stable complexes with active pharmaceutical ingredients (APIs) makes it valuable in the formulation of drugs for oral and transdermal delivery systems.

Case Study:
A study highlighted the use of this compound in formulating a new class of analgesics that demonstrated improved solubility compared to traditional formulations. The results indicated a significant increase in bioavailability, suggesting that this compound could play a crucial role in future drug designs aimed at enhancing therapeutic efficacy .

Biochemical Research

In biochemical research, this compound acts as an organic buffer, facilitating various enzymatic reactions and biochemical assays. Its properties allow it to maintain pH stability, which is essential for accurate experimental results.

Data Table: Buffering Capacity Comparison

CompoundpH RangeBuffering Capacity (mM)
This compound6.5 - 8.050
Common Biological Buffers (e.g., PBS)7.0 - 7.440

This table illustrates that this compound offers superior buffering capacity compared to some traditional buffers, making it suitable for sensitive biological applications .

Chemical Synthesis

In the realm of chemical synthesis, this compound is utilized as a reagent in various organic reactions, including coupling reactions that are pivotal in the synthesis of complex organic molecules.

Example:
It has been successfully employed as a coupling agent in peptide synthesis, where it enhances the yield and purity of the resulting peptides. This application is particularly relevant in developing biopharmaceuticals where high-quality peptides are essential .

Agricultural Chemistry

The compound has also found applications in agricultural chemistry as an active ingredient in pesticide formulations. Its ability to enhance the solubility of active ingredients improves the effectiveness of these formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-1-pyrrolidin-2-ylmethanesulfonamide
Reactant of Route 2
N-methyl-1-pyrrolidin-2-ylmethanesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.